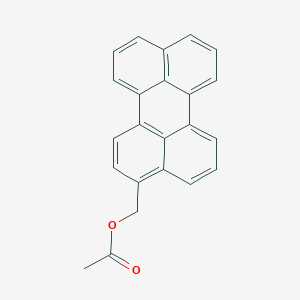

(perylen-3-yl)methyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(Perylen-3-yl)methyl acetate” is a compound that has been studied for its potential use as a fluorescent photoremovable protecting group (FPRPG) for carboxylic acids and alcohols . It’s a derivative of perylene, a polycyclic aromatic hydrocarbon .

Molecular Structure Analysis

The molecular formula of “this compound” is C22H14O2 . It’s a derivative of perylene, which consists of two naphthalene molecules connected by a carbon-carbon bond at the 1 and 8 positions on both molecules . All of the carbon atoms in perylene are sp2 hybridized .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available sources, it’s known that perylene derivatives can undergo various reactions. For instance, perylene can be reduced by alkali metals to give a deeply colored radical anion and a dianion .Wirkmechanismus

Target of Action

(Perylen-3-yl)methyl acetate is a derivative of the perylene molecule, which has been found to have antiviral properties . The primary target of this compound is the lipid membrane bilayer of the virion envelope . This suggests that the compound interacts with the viral envelope, disrupting its structure and function, thereby inhibiting the virus’s ability to infect host cells .

Mode of Action

The compound’s mode of action involves its interaction with the lipid membrane bilayer of the virion envelope . It is suggested that the compound’s rigid amphipathic structure allows it to integrate into the lipid bilayer, causing disruption and potential damage . This disruption inhibits the virus’s ability to fuse with host cells, thereby preventing infection .

Pharmacokinetics

It is known that esters like methyl acetate can be synthesized and metabolized in various biological processes

Result of Action

The primary result of the action of (perylene-3-yl)methyl acetate is the inhibition of viral infection . By disrupting the structure of the viral envelope, the compound prevents the virus from fusing with host cells . This inhibits the virus’s ability to replicate and spread, thereby reducing the severity of the viral infection .

Biochemische Analyse

Biochemical Properties

(Perylen-3-yl)methyl acetate is known to be a fluorescent photoremovable protecting group (FPRPG) for carboxylic acids and alcohols . This means that it can interact with enzymes, proteins, and other biomolecules in a way that protects certain functional groups from reacting until they are exposed to light .

Cellular Effects

The effects of this compound on cells are largely dependent on its interactions with various biomolecules. For instance, it has been shown to influence cell function by affecting cell signaling pathways and gene expression . The specific effects can vary depending on the type of cell and the cellular processes involved.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The exact mechanism of action can vary depending on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This can be due to factors such as the stability of the compound, its degradation over time, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Eigenschaften

IUPAC Name |

perylen-3-ylmethyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O2/c1-14(24)25-13-16-11-12-21-19-9-3-6-15-5-2-8-18(22(15)19)20-10-4-7-17(16)23(20)21/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZXTHWIFSBASJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC5=C4C3=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6484060.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6484066.png)

![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6484082.png)

![4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)oxolan-3-ol](/img/structure/B6484084.png)

![1-methyl-2-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6484086.png)

![5-[(oxan-4-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6484089.png)

![2-(ethylsulfanyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide](/img/structure/B6484128.png)

![N-cyclopropyl-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide](/img/structure/B6484153.png)

![2-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6484157.png)

![4-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B6484170.png)